

potential off-target effects of AL 8810 at high concentrations

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Compound of Interest

Compound Name: *AL 8810 isopropyl ester*

Cat. No.: *B15570505*

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AL 8810 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AL 8810, particularly concerning potential off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AL 8810?

AL 8810 is a selective and competitive antagonist of the Prostaglandin F2 α (FP) receptor.^{[1][2]} ^{[3][4]} It functions by blocking the binding of PGF2 α and other FP receptor agonists, thereby inhibiting the activation of the associated Gq protein and the subsequent downstream signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and intracellular calcium mobilization.^[1]

Q2: At what concentration is AL 8810 expected to be selective for the FP receptor?

AL 8810 exhibits high selectivity for the FP receptor. Studies have shown that even at a concentration of 10 μ M, AL 8810 does not cause significant inhibition of other prostanoid receptors, including TP, DP, EP2, and EP4 receptors.^[1] Its antagonist potency (Ki) at the FP receptor is in the sub-micromolar range.^{[1][2][4][5]}

Q3: Does AL 8810 have any partial agonist activity?

Yes, AL 8810 is considered a very weak partial agonist at the FP receptor, exhibiting low intrinsic activity.^{[6][7]} This means that at high concentrations, it may weakly activate the FP receptor in the absence of a full agonist. This partial agonism is an important consideration when designing and interpreting experiments.

Troubleshooting Guide

Issue 1: I am observing unexpected agonist-like effects at high concentrations of AL 8810.

Possible Cause: This is likely due to the weak partial agonist activity of AL 8810 at the FP receptor.^{[6][7]} At concentrations significantly higher than its K_i for antagonism, the partial agonist effects can become more pronounced.

Troubleshooting Steps:

- **Review Concentration:** Confirm the concentration of AL 8810 being used. If it is in the high micromolar range, consider reducing it to a level closer to its reported K_i value for antagonism (see table below).
- **Control Experiment:** Run a control experiment with AL 8810 alone (without any FP receptor agonist) to quantify the extent of its partial agonist effect in your specific experimental system.
- **Use a Different Antagonist:** If the partial agonism of AL 8810 is confounding your results, consider using a different FP receptor antagonist with no reported partial agonist activity, if available.

Issue 2: AL 8810 is not effectively antagonizing the FP receptor agonist in my experiment, even at high concentrations.

Possible Cause 1: Experimental Conditions Factors such as the specific agonist used, its concentration, and the cell type or tissue being studied can influence the apparent potency of AL 8810.

Troubleshooting Steps:

- **Agonist Concentration:** Ensure the concentration of the FP receptor agonist is not excessively high, as this may require a higher concentration of a competitive antagonist like AL 8810 to achieve effective blockade.
- **Cell System Verification:** Confirm that the cells or tissue you are using express functional FP receptors.
- **Solubility:** AL 8810 is soluble in DMSO and ethanol. Ensure that the compound is fully dissolved in your stock solution and that the final concentration of the solvent in your assay is not affecting cell viability or receptor function.

Possible Cause 2: Potential Off-Target Effects While generally selective, there is some evidence to suggest that AL 8810 may interact with the Thromboxane A2 (TP) receptor at higher concentrations.^[8] If your system has a high expression of TP receptors, this could lead to confounding results.

Troubleshooting Steps:

- **TP Receptor Expression:** Determine if your experimental system expresses TP receptors.
- **Selective TP Antagonist:** Use a selective TP receptor antagonist as a control to see if the observed effects are mediated by TP receptors.

Issue 3: I am observing activation of MAPK/ERK1/2 signaling pathways in the presence of AL 8810.

Possible Cause: AL 8810 has been reported to be an activator of MAPK and ERK1/2.^{[2][5]} This effect could be a consequence of its partial agonism at the FP receptor, as FP receptor activation can lead to MAPK/ERK signaling in some cell types. It could also potentially be an independent off-target effect.

Troubleshooting Steps:

- **FP Receptor Dependence:** To determine if this effect is mediated through the FP receptor, you can try to block it with a different, structurally unrelated FP receptor antagonist.

- Inhibition of Downstream Effectors: Use specific inhibitors of the MAPK/ERK pathway (e.g., MEK inhibitors) to confirm that the observed downstream effects are indeed mediated by this pathway.

Quantitative Data

Table 1: Antagonist Potency of AL 8810 at the FP Receptor

Cell Line/System	Agonist Used	Antagonist Potency (Ki)	Reference
A7r5 rat thoracic aorta smooth muscle cells	Fluprostanol	426 ± 63 nM	[1]
Swiss mouse 3T3 fibroblasts	Fluprostanol	~400-500 nM	
Rat A7r5 cells	Not specified	0.4 ± 0.1 μM	[2][5]
Mouse 3T3 cells	Not specified	0.2 ± 0.06 μM	[2][5]
Human cloned ciliary body-derived FP receptor	Various	1.9 ± 0.3 μM	[6]
Human trabecular meshwork (h-TM) cells	Various	2.6 ± 0.5 μM	[6]
Human ciliary muscle (h-CM) cells	Various	5.7 μM	[6]

Table 2: Partial Agonist Activity of AL 8810 at the FP Receptor

Cell Line	Parameter	Value (relative to full agonist)	Reference
A7r5 rat thoracic aorta smooth muscle cells	EC50	261 ± 44 nM	[1]
Emax	19%	[1]	
Swiss mouse 3T3 fibroblasts	EC50	186 ± 63 nM	[1]
Emax	23%	[1]	

Experimental Protocols

Protocol 1: Assessing FP Receptor Antagonism using a Calcium Mobilization Assay

Objective: To determine the antagonist potency (K_i) of AL 8810 against an FP receptor agonist-induced increase in intracellular calcium.

Methodology:

- Cell Culture: Culture cells endogenously expressing or transfected with the FP receptor (e.g., A7r5, HEK293-FP) in appropriate media.
- Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
- Baseline Measurement: Measure the baseline fluorescence intensity before the addition of any compounds.
- AL 8810 Pre-incubation: Pre-incubate the cells with varying concentrations of AL 8810 for a sufficient period to allow for receptor binding (e.g., 15-30 minutes).
- Agonist Stimulation: Add a fixed concentration of a selective FP receptor agonist (e.g., fluprostenol, PGF2 α) and measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.

- Data Analysis: Plot the agonist-induced calcium response as a function of the AL 8810 concentration. Calculate the IC₅₀ of AL 8810 and then determine the *K_i* using the Cheng-Prusoff equation.

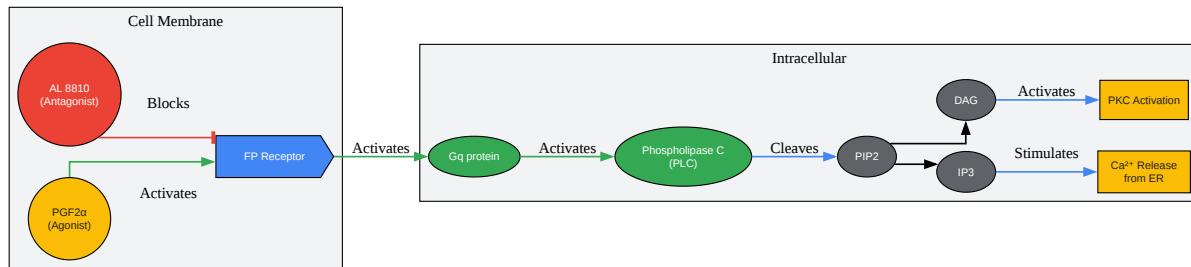
Protocol 2: Investigating Off-Target Effects on the TP Receptor

Objective: To assess whether AL 8810 antagonizes the TP receptor at high concentrations.

Methodology:

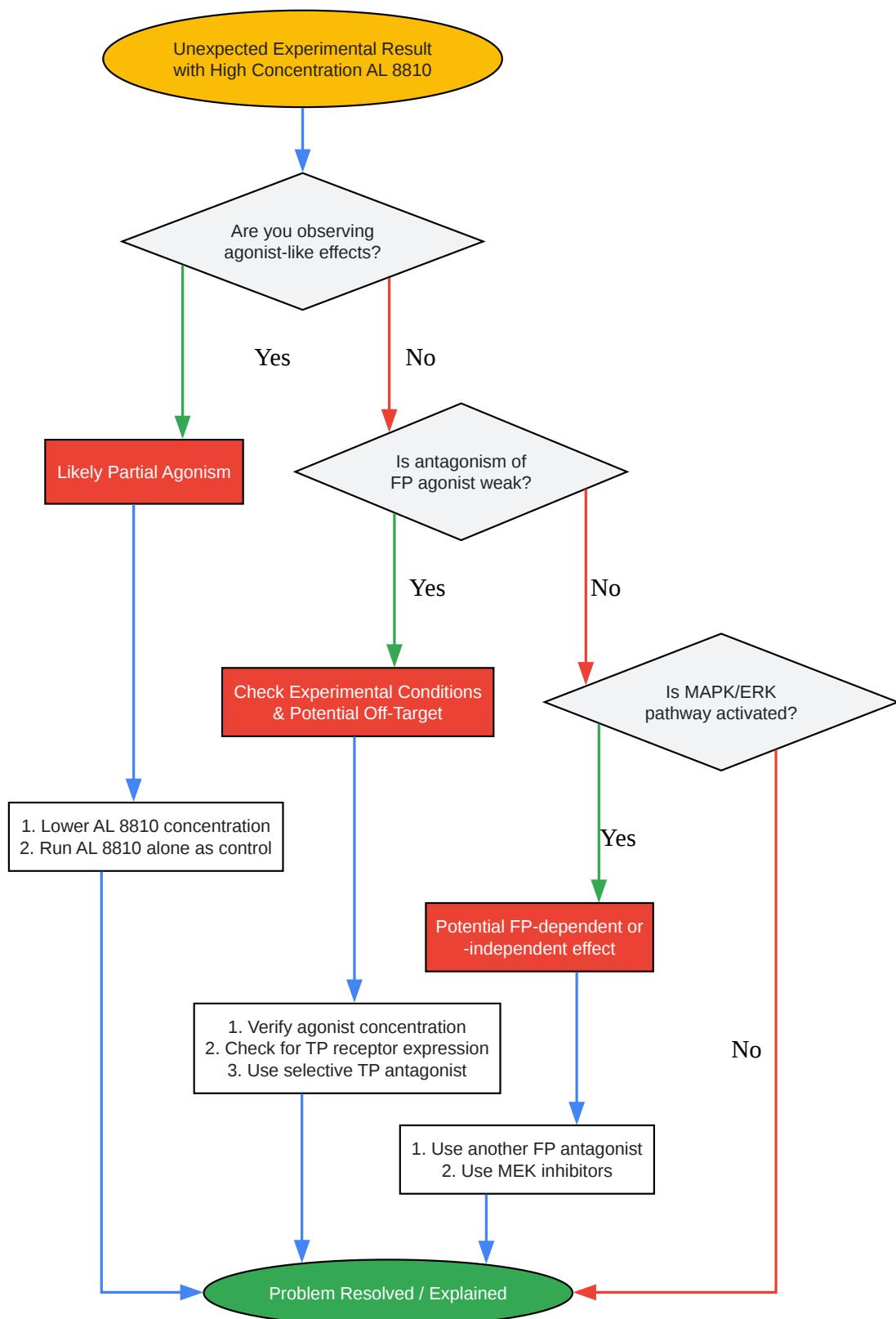
- Cell System: Use a cell line that expresses functional TP receptors but has low or no expression of FP receptors.
- Assay: Perform a functional assay relevant to TP receptor activation, such as a calcium mobilization assay or a platelet aggregation assay.
- TP Agonist: Use a selective TP receptor agonist (e.g., U-46619).
- Experiment:
 - Establish a dose-response curve for the TP agonist in your chosen assay.
 - Pre-incubate the cells with a high concentration of AL 8810 (e.g., 10 μ M, 30 μ M).
 - Repeat the dose-response curve for the TP agonist in the presence of AL 8810.
- Data Analysis: A rightward shift in the agonist dose-response curve in the presence of AL 8810 would indicate antagonism at the TP receptor.

Visualizations



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Caption: FP Receptor Signaling Pathway and Site of AL 8810 Action.

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Caption: Troubleshooting Workflow for High Concentration AL 8810 Experiments.

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